1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride
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Overview
Description
1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride is a complex organic compound with a unique structure It consists of a piperidine ring, a naphthalene derivative, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction.
Formation of the Naphthalene Derivative: The naphthalene derivative is synthesized separately and then coupled with the piperidine ring.
Final Coupling and Hydrochloride Formation: The final step involves coupling the naphthalene derivative with the piperidine ring and converting the product to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
- **2-(2-Aminoethyl)-3-methylpiperidine
- **5,6,7,8-Tetrahydronaphthalene
Uniqueness
1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H31ClN2O |
---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C20H30N2O.ClH/c1-15-5-4-12-22(19(15)10-11-21)20(23)14-16-8-9-17-6-2-3-7-18(17)13-16;/h8-9,13,15,19H,2-7,10-12,14,21H2,1H3;1H |
InChI Key |
RHBDTXMZIDRASG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1CCN)C(=O)CC2=CC3=C(CCCC3)C=C2.Cl |
Origin of Product |
United States |
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